Carperitide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Carperitide se sintetiza utilizando métodos de síntesis de péptidos en fase sólida (SPPS). Un enfoque común implica la ruta Fmoc (9-fluorenilmetoxocarbonil), donde el péptido se ensambla paso a paso en una resina sólida . El proceso incluye:

Acoplamiento: Cada aminoácido se agrega secuencialmente a la cadena peptídica en crecimiento en la resina.

Desprotección: El grupo Fmoc se elimina para permitir que el siguiente aminoácido se acople.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de Producción Industrial

Para la producción a gran escala, se prefiere la ruta Fmoc debido a su eficiencia y alto rendimiento. El método implica:

Síntesis de Fragmentos: Se sintetizan simultáneamente múltiples fragmentos peptídicos.

Combinación: Los fragmentos se combinan para formar el péptido de longitud completa.

Purificación: La cromatografía líquida de alto rendimiento (HPLC) se utiliza para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Carperitide experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La formación de puentes disulfuro entre residuos de cisteína.

Reducción: Ruptura de puentes disulfuro para producir grupos tiol libres.

Sustitución: Modificaciones en residuos específicos de aminoácidos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o yodo en solución acuosa.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: Mutagenesis dirigida al sitio utilizando reactivos específicos.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de this compound, así como péptidos modificados con sustituciones específicas de aminoácidos .

Aplicaciones Científicas De Investigación

Clinical Applications

- Acute Heart Failure Management : Carperitide is primarily indicated for treating AHF. Its administration has been linked to improved short-term outcomes in terms of mortality and rehospitalization rates.

- Long-Term Prognosis : Recent studies have investigated the long-term effects of this compound on patient survival rates post-AHF treatment. For instance, a study involving 1,098 patients indicated that low-dose this compound significantly reduced both cardiovascular and all-cause mortality within one year compared to higher doses or no treatment .

- Coronary Vasodilation : Research has demonstrated that this compound enhances coronary blood flow and reduces infarct size during ischemic episodes in animal models, suggesting its potential use in acute myocardial infarction scenarios .

Study 1: Efficacy in Acute Heart Failure

A study involving 1,098 patients with AHF assessed the impact of varying doses of this compound on mortality rates. The findings showed:

- Low-Dose this compound (0.025 μg/kg/min) : Associated with significantly lower cardiovascular mortality (hazard ratio: 0.696) compared to higher doses .

- Very Low-Dose this compound (<0.02 μg/kg/min) : Did not show similar benefits, indicating a dose-dependent effect.

Study 2: Coronary Vasodilatory Effects

In canine models, this compound infusion resulted in:

- Increased coronary blood flow and improved myocardial contractility.

- Significant reduction in infarct size following induced ischemia .

Study 3: In-Hospital Mortality Concerns

Contrasting findings from another study raised concerns about this compound's safety profile:

- An analysis revealed that treatment with this compound was linked to increased in-hospital mortality rates among AHF patients (odds ratio: 2.13), particularly in elderly populations .

Data Table: Summary of Key Findings

Mecanismo De Acción

Carperitide ejerce sus efectos uniéndose al receptor de guanilato ciclasa-A en el músculo liso vascular y las células endoteliales. Esta unión aumenta los niveles intracelulares de monofosfato cíclico de guanosina (cGMP), lo que lleva a la relajación del músculo liso, vasodilatación y aumento de la diuresis y la natriuresis . El compuesto también inhibe el sistema renina-angiotensina-aldosterona (RAAS), reduciendo la presión arterial y la carga cardíaca .

Comparación Con Compuestos Similares

Carperitide a menudo se compara con otros péptidos natriuréticos, como:

Péptido natriurético de tipo B (BNP): Similar en función, pero se utiliza principalmente para diagnosticar la insuficiencia cardíaca.

Péptido natriurético de tipo C (CNP): Principalmente involucrado en el crecimiento óseo y la homeostasis vascular.

Urodilatina: Una forma específica del riñón del péptido natriurético auricular con efectos diuréticos similares.

This compound es único debido a su uso específico en el manejo de la insuficiencia cardíaca aguda y sus potentes efectos vasodilatadores y diuréticos .

Actividad Biológica

Carperitide, a recombinant form of the atrial natriuretic peptide (ANP), has garnered attention for its multifaceted biological activities, particularly in cardiovascular health. This article explores the biological mechanisms, therapeutic applications, and clinical outcomes associated with this compound, supported by relevant research findings and case studies.

This compound exerts several biological effects primarily through its interaction with specific receptors and signaling pathways:

- Vasodilation : this compound induces vasodilation by activating particulate guanylate cyclase receptors (pGC-A and pGC-B), leading to increased levels of cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells. This results in relaxation of blood vessels and reduced systemic vascular resistance .

- Diuresis and Natriuresis : The compound promotes diuresis (increased urine production) and natriuresis (excretion of sodium in urine), which are beneficial in managing fluid overload conditions such as heart failure .

- Cardioprotection : this compound has been shown to limit myocardial infarct size during ischemic events. It enhances coronary blood flow, which is critical for maintaining cardiac function during episodes of reduced perfusion .

Clinical Applications

This compound is primarily used in the treatment of acute decompensated heart failure (ADHF). Its clinical benefits include:

- Reduction in Mortality Rates : Studies have demonstrated that patients receiving this compound exhibit significantly lower in-hospital and one-year all-cause mortality rates compared to those receiving standard treatments. For instance, a study indicated that the low-dose ANP group had a lower mortality rate than both very low-dose ANP and control groups over a one-year follow-up period .

- Improvement in Heart Function : this compound administration has been associated with improved left ventricular function and reduced symptoms of heart failure, as evidenced by various clinical trials .

Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

Case Studies

- Acute Myocardial Infarction : In a clinical trial involving patients post-myocardial infarction, this compound was found to significantly improve coronary blood flow and reduce metabolic dysfunction during ischemia. The study highlighted its potential as a cardioprotective agent by limiting infarct size through enhanced nitric oxide signaling pathways .

- Heart Failure Management : A cohort study assessed the long-term outcomes of heart failure patients treated with this compound. Results indicated that those receiving this compound experienced better functional capacity and quality of life metrics compared to controls, supporting its role as an adjunct therapy for heart failure management .

Propiedades

Número CAS |

89213-87-6 |

|---|---|

Fórmula molecular |

C127H203N45O39S3 |

Peso molecular |

3080.5 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) |

Clave InChI |

NSQLIUXCMFBZME-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

SMILES canónico |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Pureza |

98% |

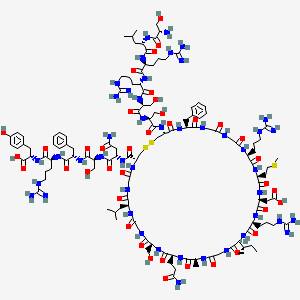

Secuencia |

Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr (Disulfide bridge: Cys7-Cys23) |

Origen del producto |

United States |

Q1: How does carperitide exert its therapeutic effects?

A: this compound binds to specific receptors, primarily natriuretic peptide receptor-A (NPR-A), located on various cells throughout the body, including vascular smooth muscle cells, cardiac myocytes, and renal cells [, ]. This binding activates the enzyme guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, initiates a cascade of downstream effects:

- Vasodilation: Relaxation of blood vessels, reducing preload and afterload on the heart. [, , ]

- Natriuresis and Diuresis: Promotes sodium and water excretion by the kidneys, reducing fluid overload. [, ]

- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Decreases the production of hormones that contribute to vasoconstriction and fluid retention. [, , ]

- Anti-proliferative Effects: May inhibit the growth of cardiac fibroblasts, potentially limiting cardiac remodeling. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound (α-human atrial natriuretic polypeptide) has the molecular formula C141H205N55O46S2 and a molecular weight of 3,465.72 g/mol.

Q3: Are there any publicly available spectroscopic data for this compound?

A3: The provided research papers do not include detailed spectroscopic data for this compound.

Q4: The provided research focuses on the therapeutic aspects of this compound. Are there studies exploring its material compatibility, stability, or catalytic properties outside of a biological context?

A4: The provided research articles primarily focus on the clinical applications and biological effects of this compound. Therefore, information regarding its material compatibility, stability in non-biological environments, or potential catalytic properties is not covered in these studies.

Q5: Have computational chemistry techniques been applied to study this compound? What insights have they provided?

A5: The provided research does not delve into detailed computational chemistry studies on this compound. Information about simulations, QSAR models, or the impact of structural modifications on its activity and selectivity is not included. Similarly, details about this compound's formulation strategies to enhance its stability, solubility, or bioavailability are not discussed.

Q6: How is this compound administered, and what is its typical elimination half-life?

A: this compound is typically administered intravenously [, , , ]. Its elimination half-life is relatively short, ranging from approximately 20 to 30 minutes []. This short half-life necessitates continuous infusion to maintain therapeutic levels.

Q7: What factors influence the PK/PD profile of this compound?

A7: Factors influencing the PK/PD of this compound include:

- Renal Function: this compound clearance is reduced in patients with renal impairment, requiring dose adjustments [, ].

- Continuous Venovenous Hemofiltration (CVVHF): CVVHF can remove this compound from the blood, potentially influencing its therapeutic effects and requiring careful monitoring [].

Q8: What are the primary in vitro and in vivo models used to study this compound's efficacy?

A8: Researchers employ various models to investigate this compound's efficacy:

- In vitro Studies: Cultured neonatal rat cardiomyocytes have been used to study this compound's direct antioxidant effects on the heart [].

- Animal Models: Studies using dogs with experimentally induced heart failure [, , , , , ] and rats with heart failure after autoimmune myocarditis [] have provided insights into this compound's hemodynamic, renal, and anti-remodeling effects.

Q9: What clinical trials have been conducted to evaluate this compound's efficacy?

A9: Several clinical trials have assessed this compound in various clinical scenarios:

- PROTECT Multicenter Randomized Controlled Study: This study demonstrated that low-dose this compound infusion improved long-term prognosis in patients with acute decompensated heart failure (ADHF) [].

- Nihon University Working Group Study of Low-Dose HANP Infusion Therapy During Cardiac Surgery Trial for Postoperative Atrial Fibrillation: This trial found that perioperative this compound infusion significantly reduced the occurrence of postoperative atrial fibrillation [, ].

- COMPASS Study: This prospective observational study indicated that this compound monotherapy was effective in treating acute heart failure syndromes (AHFS) in patients with preserved blood pressure [].

Q10: Are there known mechanisms of resistance to this compound?

A: Although long-term this compound infusion may lead to attenuated beneficial effects on neurohumoral factors, potentially due to receptor down-regulation [], specific resistance mechanisms to this compound are not explicitly discussed in the provided research. Information on cross-resistance with other compounds is also not available.

Q11: What are the known toxicological and safety concerns associated with this compound?

A11: While this compound is generally considered safe and well-tolerated, potential adverse effects, primarily related to its vasodilatory properties, have been reported. These include:

- Hypotension: A common side effect, particularly in patients with pre-existing low blood pressure or receiving high doses of this compound [, , , ].

- Worsening Renal Function: Although this compound possesses renal-protective properties, some studies suggest it might increase the risk of worsening renal function in specific patient populations, particularly those with pre-existing renal impairment or experiencing hypotension during treatment [, , , ].

Q12: The provided research emphasizes this compound's systemic effects. Are there ongoing studies exploring targeted drug delivery approaches for this compound?

A12: The research papers primarily focus on the systemic administration and effects of this compound. Specific strategies for targeted drug delivery are not addressed in these studies. Information on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects is also limited. Similarly, the research does not elaborate on the analytical methods used to characterize, quantify, or monitor this compound.

Q13: Is there research available on the environmental impact and degradation of this compound?

A13: The provided scientific literature primarily focuses on the clinical applications of this compound. Consequently, details regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not covered in these studies. Similarly, information on its dissolution, solubility in various media, and analytical method validation for quality control is not discussed.

Q14: What are some alternatives to this compound for treating heart failure?

A14: Several alternative treatments exist for managing heart failure, including:

- Other Natriuretic Peptides: Nesiritide, another recombinant human BNP, offers similar hemodynamic effects [].

- Loop Diuretics: Furosemide is often used in conjunction with this compound to enhance diuresis [].

- Vasodilators: Nitroglycerin and sodium nitroprusside can provide vasodilatory effects [].

- Positive Inotropes: Dobutamine improves cardiac contractility [].

Q15: What is the historical context of this compound's development, and what are some future directions for research?

A15: The development of this compound stemmed from the discovery and characterization of ANP and its beneficial effects in heart failure. Future research could explore:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.